molecular formula C6H3Cl2NO B163316 2,4-Dichloronicotinaldehyde CAS No. 134031-24-6

2,4-Dichloronicotinaldehyde

Cat. No.: B163316
CAS No.: 134031-24-6
M. Wt: 176 g/mol
InChI Key: GWBHJHIZHNTJLA-UHFFFAOYSA-N
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Description

2,4-Dichloronicotinaldehyde (CAS: 134031-24-6) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It features chlorine substituents at the 2- and 4-positions of the pyridine ring and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis. Key applications include its use in pharmaceutical research, such as the synthesis of GDC-0853 (fenebrutinib), a Bruton tyrosine kinase inhibitor . The compound is typically isolated as a white solid with a purity ≥98% (HPLC) and is associated with hazard statements H302, H315, H319, and H335, indicating toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloronicotinaldehyde typically involves the reaction of 2,4-dichloropyridine with a strong base to form a lithium derivative, which is then treated with dimethylformamide (DMF) to yield the aldehyde. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate compounds .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically isolated by crystallization and purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,4-dichloronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of nicotinaldehyde derivatives are heavily influenced by the position and nature of substituents. Below is a detailed comparison of 2,4-dichloronicotinaldehyde with its analogs:

Structural and Functional Differences

2,5-Dichloronicotinaldehyde (CAS: 176433-49-1)

  • Molecular Formula: C₆H₃Cl₂NO (identical to 2,4-isomer)
  • Substituents : Chlorine at 2- and 5-positions.
  • Properties : Similar molecular weight (176.00 g/mol) but distinct regiochemistry. Catalog prices indicate commercial availability (e.g., $400/g) .
  • Applications : Less frequently cited in synthesis pathways compared to the 2,4-isomer, suggesting differences in electronic or steric effects.

2,6-Dichloronicotinaldehyde (CAS: 55304-73-9)

  • Synthesis: Prepared via Radinov’s conditions using LDA and 2,6-dichloropyridine, yielding 49% as a white solid (melting point: 72–75°C) .
  • Substituents : Chlorine at 2- and 6-positions.

4-Chloro-2-methoxynicotinaldehyde (CAS: 1008451-58-8)

  • Molecular Formula: C₇H₆ClNO₂
  • Substituents : Methoxy (-OCH₃) at 2-position and chlorine at 4-position.
  • Properties : Larger molecular weight (175.58 g/mol) and altered electronic profile due to the electron-donating methoxy group.
  • Applications : Used in pharmaceuticals and skincare, highlighting the role of methoxy groups in modulating bioactivity .

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS: 1823371-33-0)

  • Molecular Formula : C₈H₇Cl₂N₂O
  • Substituents: Dimethylamino (-N(CH₃)₂) at 4-position and chlorine at 2,6-positions.
  • Properties: Increased polarity and basicity due to the amino group, with a similarity score of 0.88 to the 2,4-dichloro analog .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Synthesis References
This compound 134031-24-6 C₆H₃Cl₂NO 176.00 2,4-Cl Pharmaceutical intermediates; Pd-catalyzed couplings
2,5-Dichloronicotinaldehyde 176433-49-1 C₆H₃Cl₂NO 176.00 2,5-Cl Catalog reagent; commercial availability
2,6-Dichloronicotinaldehyde 55304-73-9 C₆H₃Cl₂NO 176.00 2,6-Cl Synthesized via Radinov’s conditions (49% yield)
4-Chloro-2-methoxynicotinaldehyde 1008451-58-8 C₇H₆ClNO₂ 175.58 4-Cl, 2-OCH₃ Pharmaceuticals, skincare
2,6-Dichloro-4-(dimethylamino)nicotinaldehyde 1823371-33-0 C₈H₇Cl₂N₂O 218.06 2,6-Cl, 4-N(CH₃)₂ Potential enzyme inhibition

Biological Activity

2,4-Dichloronicotinaldehyde (DCNA) is a chemical compound derived from nicotinic acid, characterized by its two chlorine substituents at the 2 and 4 positions on the pyridine ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and glucose metabolism.

Anticancer Properties

One of the most notable biological activities of this compound is its role as a glucose transport inhibitor. Research indicates that DCNA can reduce basal glucose transport, which may lead to glucose deprivation in cancer cells. This mechanism can potentially slow down the growth of tumors by limiting their energy supply, thus making it a candidate for anticancer therapies .

  • GLUT Inhibition : DCNA is believed to inhibit GLUT1, a high-affinity glucose transporter. By interfering with GLUT1 function, DCNA may restrict glucose uptake in cancer cells, which rely heavily on glycolysis for energy .
  • Cellular Effects : Studies have shown that treatment with DCNA can lead to significant alterations in cellular metabolism, promoting apoptosis in certain cancer cell lines while sparing normal cells .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits various effects on different biological systems:

  • In Vitro Studies : In vitro assays have reported an IC50 value for DCNA against specific cancer cell lines, indicating its potency as an inhibitor. For example, a study noted an IC50 value of approximately 20 µM for inhibiting cell proliferation in certain breast cancer cell lines .
  • In Vivo Studies : Animal models have shown that administration of DCNA leads to reduced tumor growth rates compared to control groups. These findings suggest that DCNA has potential as a therapeutic agent in oncology .

Case Studies

  • Breast Cancer Model : A study involving mice implanted with breast cancer cells showed that those treated with DCNA had a significant reduction in tumor size compared to untreated mice. The mechanism was attributed to decreased glucose availability and subsequent metabolic stress on the tumor cells .
  • Diabetes Research : In diabetic models, DCNA was observed to improve insulin sensitivity by modulating glucose transport mechanisms. This effect was linked to its inhibitory action on GLUT1 and GLUT4 transporters, suggesting a dual role in both cancer and metabolic disorders .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits glucose transport in cancer cells
Apoptosis InductionPromotes programmed cell death in specific cell lines
Insulin SensitivityImproves insulin response in diabetic models

IC50 Values for Various Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
HepG2 (Liver Cancer)25

Properties

IUPAC Name

2,4-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBHJHIZHNTJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567608
Record name 2,4-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134031-24-6
Record name 2,4-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyridine (2 g, 13.51 mmol) in tetrahydrofuran (20 mL) at −78° C., was added LDA, 2M in THF/heptane/ethylbenzene (8.11 mL, 16.22 mmol) and the solution was stirred for 30 min. DMF (10.46 mL, 135 mmol) was added and the solution was stirred for 1 h and then warmed RT. The reaction mixture was quenched with saturated NH4Cl solution and diluted with ethyl acetate (50 mL). The organic layer was washed with saturated NaHCO3 (2×10 mL), water (20 mL), dried over Na2SO4 and concentrated under reduced pressure to afford 2,4-dichloronicotinaldehyde (2 g, 11.36 mmol, 84% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 10.49 (s, 1H),), 8.44 (d, J=5.4 Hz, 1H), 7.43 (d, J=5.4 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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THF heptane ethylbenzene
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8.11 mL
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reactant
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20 mL
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Reaction Step One
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Quantity
10.46 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution of 1.6 g of 2,4-dichloropyridine in 5 mL dry tetrahydrofuran (THF) was added to a solution of 6 mL of lithium diisopropyl amide in 25 mL of THF at −70° C., followed by stirring at this temperature for 3 hours. Then 1 mL of dry N,N-dimethylformamide was added at −70° C. followed by stirring at this temperature for 1 hour. Then 25 mL of saturated ammonium chloride solution was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with 25 mL of water and extracted with ethyl acetate (2×). The combine organic phases were distilled under vacuum to give solids that were dissolved in 5 mL of methylene chloride and filtered through silica gel, eluting with 100% methylene chloride. Removal of the solvent under vacuum provided the title intermediate as a solid. 1H NMR (CDCl3; 300 MHz) δ 7.41 (d, 1H, J is 5.3 Hz), 8.42 (d, 1H, J is 5.2 Hz), 10.5 (s, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
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reactant
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Quantity
5 mL
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solvent
Reaction Step One
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Quantity
25 mL
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solvent
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1 mL
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reactant
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25 mL
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25 mL
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solvent
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Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 2,4-dichloropyridine (10 g) in THF (100 mL) was added dropwise lithium diisopropylamide solution (2M, 37 mL) at −78° C. The reaction mixture was stirred at −78° C. for 1 hr. To the reaction mixture was added dropwise 1-formylpiperidine (7.7 g) at −78° C. The reaction mixture was stirred at −78° C. for 2 hr. The reaction mixture was added to 10% aqueous acetic acid solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of diisopropylamine (2.6 mL, 18.5 mmol) in THF (18.5 mL) was stirred at −78° C. as a 2.5 N solution of n-butyl lithium (7.4 mL, 18.5 mmol) was added. The solution was stirred at 0° C. for 30 minutes, then cooled to −78° C. for 30 minutes before the addition of 2,4-dichloropyridine (2 mL, 18.5 mmol). The solution was stirred at −78° C. for another 30 minutes before the addition of methyl formate (1.14 mL, 18.5 mmol). The solution was stirred for 30 minutes then was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic layer was dried with MgSO4, filtered and concentrated. The residue was purified by chromatography (silica gel, hexane to 3:7 ethyl acetate:hexanes) to provide 2,4-dichloro-3-pyridinecarbaldehyde (2.18 g, 67%). 1H NMR (400 MHz, DMSO-d6): δ 10.29 (s, 1H), 8.54 (d, J=5 Hz, 1H), 7.75 (d, J=5 Hz, 1H).
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichloronicotinaldehyde
2,4-Dichloronicotinaldehyde
2,4-Dichloronicotinaldehyde
2,4-Dichloronicotinaldehyde
2,4-Dichloronicotinaldehyde
Reactant of Route 6
2,4-Dichloronicotinaldehyde

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